molecular formula C11H9N3O2 B4009466 5-nitro-3-phenyl-2-pyridinamine

5-nitro-3-phenyl-2-pyridinamine

Cat. No. B4009466
M. Wt: 215.21 g/mol
InChI Key: STLZWMIBCWUFNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Nitro-3-phenyl-2-pyridinamine is synthesized through multiple methods, enabling the preparation of small to larger quantities. One synthesis route involves starting from 2,5-pyridinediamine for small amounts, while larger quantities require a four-step process beginning with 5-nitro-2-pyridinamine. An alternative six-step synthesis starting from 6-amino-3-pyridinecarboxamide has also been utilized for its preparation, along with the synthesis of its possible metabolites and derivatives for biological studies (Stavenuiter et al., 1985).

Molecular Structure Analysis

The molecular structure of 5-nitro-3-phenyl-2-pyridinamine and its derivatives has been extensively studied through vibrational spectroscopy and DFT quantum chemical calculations. These studies highlight the importance of intra- and inter-molecular hydrogen bonds, conformation, and vibrational characteristics, especially regarding the hydrazo-group in related compounds. These structural analyses are pivotal in understanding the compound's reactivity and properties (Michalski et al., 2013).

Chemical Reactions and Properties

5-Nitro-3-phenyl-2-pyridinamine undergoes various chemical reactions, reflecting its chemical properties. These include interactions with amines, thiols, and its role in the synthesis of energetic materials. The compound's reactivity is crucial for the development of new materials and potential applications in fields like drug design against chronic myeloid leukemia (Moreno-Fuquen et al., 2021).

Physical Properties Analysis

The physical properties of 5-nitro-3-phenyl-2-pyridinamine derivatives, including their crystal structures, have been the subject of numerous studies. These investigations provide insights into the compound's behavior in solid-state and solution phases, contributing to a better understanding of its application potential (Michalski et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-nitro-3-phenyl-2-pyridinamine, such as its electron transfer capabilities and interactions with other molecules, have been explored through various spectroscopic and theoretical studies. These characteristics are fundamental to its application in synthesizing new materials and understanding its behavior in complex chemical systems (Fasani et al., 2006).

properties

IUPAC Name

5-nitro-3-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLZWMIBCWUFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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